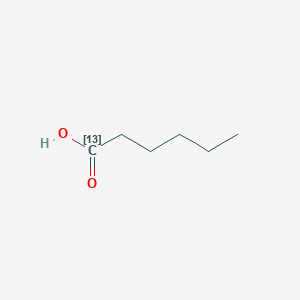

(113C)hexanoic acid

Cat. No. B1340745

Key on ui cas rn:

58454-07-2

M. Wt: 117.15 g/mol

InChI Key: FUZZWVXGSFPDMH-PTQBSOBMSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05380931

Procedure details

A mixture of linoleic acid (562.4 mg, 2 mmol) and oleic acid (565.7 mg, 2 mmol) was treated with sodium orthovanadate (18.9 mg, 0.1 mmol) and 30% w/v hydrogen peroxide (6 ml) in tertiary butanol (20 ml) in a manner analogous to that in Example 9. In this example, the pH of the reaction mixture was about 6 to 7 after the addition of catalyst. The pH was adjusted to about 2 to 3 with concentrated hydrochloric acid before heating was commenced. After heating, the resulting product was further processed and analyzed in a manner analogous to that in Example 1. The analytical results showed that essentially all of the linoleic acid had been cleaved to produce hexanoic acid and azelaic acid, whereas only 6% of the oleic acid was cleaved to produce pelargonic acid and azelaic acid.

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]CC/C=C\C/C=C\CCCCC.[C:21]([OH:40])(=[O:39])[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27]C/C=C\CCCCCCCC.OO.Cl.[C:44]([OH:48])([CH3:47])(C)C>[O-][V]([O-])([O-])=O.[Na+].[Na+].[Na+]>[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[C:21]([OH:40])(=[O:39])[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:47][C:44]([OH:48])=[O:19] |f:5.6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

562.4 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC\C=C/C\C=C/CCCCC)(=O)O

|

|

Name

|

|

|

Quantity

|

565.7 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC\C=C/CCCCCCCC)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

6 mL

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC\C=C/C\C=C/CCCCC)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)O

|

Step Six

|

Name

|

|

|

Quantity

|

18.9 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[O-][V](=O)([O-])[O-].[Na+].[Na+].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after the addition of catalyst

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

before heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The analytical results

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCC)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCC(=O)O)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05380931

Procedure details

A mixture of linoleic acid (562.4 mg, 2 mmol) and oleic acid (565.7 mg, 2 mmol) was treated with sodium orthovanadate (18.9 mg, 0.1 mmol) and 30% w/v hydrogen peroxide (6 ml) in tertiary butanol (20 ml) in a manner analogous to that in Example 9. In this example, the pH of the reaction mixture was about 6 to 7 after the addition of catalyst. The pH was adjusted to about 2 to 3 with concentrated hydrochloric acid before heating was commenced. After heating, the resulting product was further processed and analyzed in a manner analogous to that in Example 1. The analytical results showed that essentially all of the linoleic acid had been cleaved to produce hexanoic acid and azelaic acid, whereas only 6% of the oleic acid was cleaved to produce pelargonic acid and azelaic acid.

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]CC/C=C\C/C=C\CCCCC.[C:21]([OH:40])(=[O:39])[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27]C/C=C\CCCCCCCC.OO.Cl.[C:44]([OH:48])([CH3:47])(C)C>[O-][V]([O-])([O-])=O.[Na+].[Na+].[Na+]>[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[C:21]([OH:40])(=[O:39])[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:47][C:44]([OH:48])=[O:19] |f:5.6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

562.4 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC\C=C/C\C=C/CCCCC)(=O)O

|

|

Name

|

|

|

Quantity

|

565.7 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC\C=C/CCCCCCCC)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

6 mL

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC\C=C/C\C=C/CCCCC)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)O

|

Step Six

|

Name

|

|

|

Quantity

|

18.9 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[O-][V](=O)([O-])[O-].[Na+].[Na+].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after the addition of catalyst

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

before heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The analytical results

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCC)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCC(=O)O)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05380931

Procedure details

A mixture of linoleic acid (562.4 mg, 2 mmol) and oleic acid (565.7 mg, 2 mmol) was treated with sodium orthovanadate (18.9 mg, 0.1 mmol) and 30% w/v hydrogen peroxide (6 ml) in tertiary butanol (20 ml) in a manner analogous to that in Example 9. In this example, the pH of the reaction mixture was about 6 to 7 after the addition of catalyst. The pH was adjusted to about 2 to 3 with concentrated hydrochloric acid before heating was commenced. After heating, the resulting product was further processed and analyzed in a manner analogous to that in Example 1. The analytical results showed that essentially all of the linoleic acid had been cleaved to produce hexanoic acid and azelaic acid, whereas only 6% of the oleic acid was cleaved to produce pelargonic acid and azelaic acid.

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]CC/C=C\C/C=C\CCCCC.[C:21]([OH:40])(=[O:39])[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27]C/C=C\CCCCCCCC.OO.Cl.[C:44]([OH:48])([CH3:47])(C)C>[O-][V]([O-])([O-])=O.[Na+].[Na+].[Na+]>[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[C:21]([OH:40])(=[O:39])[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:47][C:44]([OH:48])=[O:19] |f:5.6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

562.4 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC\C=C/C\C=C/CCCCC)(=O)O

|

|

Name

|

|

|

Quantity

|

565.7 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC\C=C/CCCCCCCC)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

6 mL

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC\C=C/C\C=C/CCCCC)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)O

|

Step Six

|

Name

|

|

|

Quantity

|

18.9 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[O-][V](=O)([O-])[O-].[Na+].[Na+].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after the addition of catalyst

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

before heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The analytical results

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCC)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCC(=O)O)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |